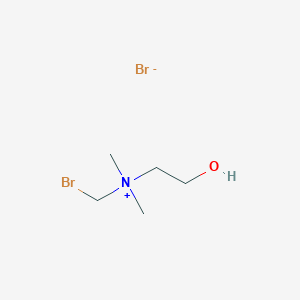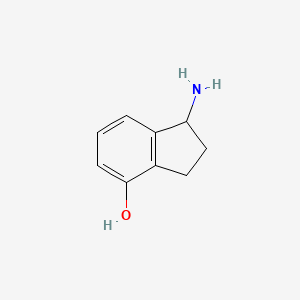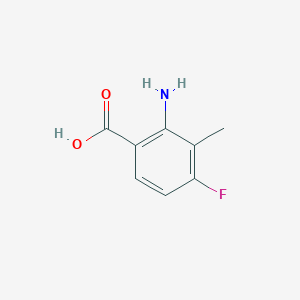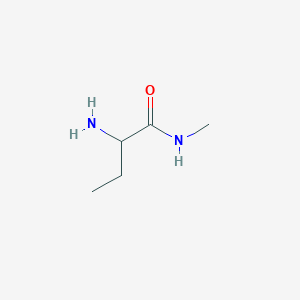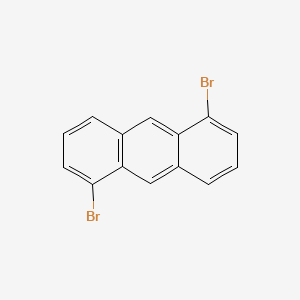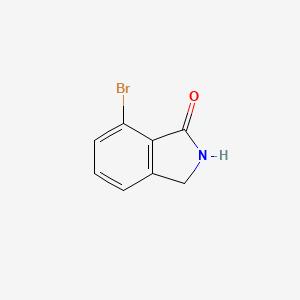
7-Bromo-2,3-dihydro-isoindol-1-one
Descripción general
Descripción
7-Bromo-2,3-dihydro-isoindol-1-one is a chemical compound with the molecular formula C8H6BrNO and a molecular weight of 212.05 . It is a solid substance that is stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 7-Bromo-2,3-dihydro-isoindol-1-one involves a two-stage process . In the first stage, N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) are combined in benzene and heated at reflux for 8 hours . In the second stage, the reaction mixture is cooled to 25 °C and treated with ammonia in tetrahydrofuran and water for 4 hours . The reaction is then diluted with water and extracted with ethyl acetate . The organic extracts are concentrated and purified by column chromatography to yield 7-bromo-2,3-dihydro-isoindol-1-one .Molecular Structure Analysis
The InChI code for 7-Bromo-2,3-dihydro-isoindol-1-one is 1S/C8H6BrNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) . The InChI key is XTWPGJGLJLJZHW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Bromo-2,3-dihydro-isoindol-1-one is a solid substance . It has a molecular weight of 212.04 . The compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes . The compound has a log P value of 1.55, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Development
7-Bromo-2,3-dihydro-isoindol-1-one exhibits properties that are significant in the field of pharmacokinetics. It has high gastrointestinal absorption and is BBB permeant, which means it can cross the blood-brain barrier . This compound is not a substrate for P-glycoprotein, which is often responsible for drug resistance, and it does not inhibit various cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions .
Medicinal Chemistry and Druglikeness
In medicinal chemistry, the compound’s druglikeness is evaluated based on several parameters. 7-Bromo-2,3-dihydro-isoindol-1-one has a bioavailability score of 0.55 and follows Lipinski’s rule of five, indicating good druglikeness . Its molecular properties suggest it could be a promising lead compound in drug discovery.
Synthesis of Bioactive Molecules
The compound serves as a building block in the synthesis of various bioactive molecules. Its reactivity allows for the formation of derivatives that could lead to the development of new therapeutic agents . The bromine atom in particular provides an avenue for further functionalization through various organic reactions.
Antiproliferative Activities
While specific studies on the antiproliferative activities of 7-Bromo-2,3-dihydro-isoindol-1-one are not available in the search results, related compounds have shown remarkable antiproliferative activities against certain cancer cell lines . This suggests potential applications in cancer research and treatment.
Chemical Research and Material Science
This compound is used in chemical research as a precursor or intermediate in the synthesis of more complex chemical structures. Its solid form and stability at room temperature make it suitable for various chemical reactions and studies in material science .
Biological Studies and Mechanism of Action
7-Bromo-2,3-dihydro-isoindol-1-one’s biological activity can be studied in the context of its interaction with biological macromolecules. Understanding its mechanism of action at the molecular level can provide insights into cellular processes and the development of new biological assays .
Safety and Hazards
Propiedades
IUPAC Name |
7-bromo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWPGJGLJLJZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571342 | |
| Record name | 7-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydro-isoindol-1-one | |
CAS RN |
200049-46-3 | |
| Record name | 7-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

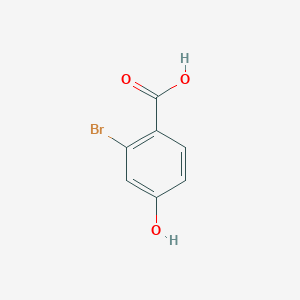

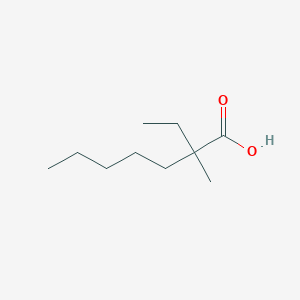
![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)

